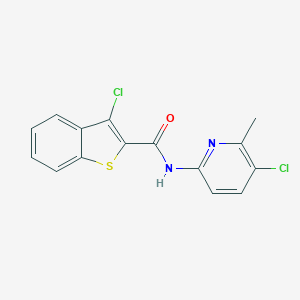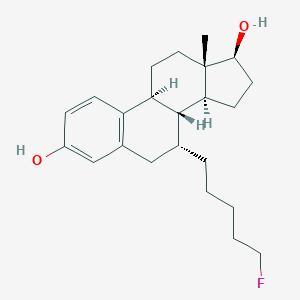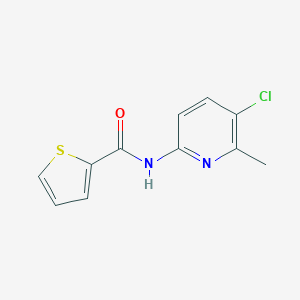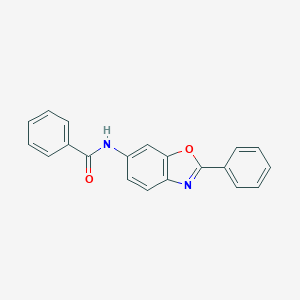
N-(5-chloro-6-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methylpyridin-2-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyridine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also work by modulating the immune system and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It may also have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(5-chloro-6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity in animal models. However, there are also some limitations. The mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of N-(5-chloro-6-methylpyridin-2-yl)propanamide. One potential direction is to further study its potential use as an anti-inflammatory agent. It may also be studied for its potential use in treating other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action and to develop more effective analogs of the compound.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. The synthesis method is relatively simple, and the compound has low toxicity in animal models. However, more research is needed to fully understand the mechanism of action and to develop more effective analogs of the compound.
Synthesis Methods
N-(5-chloro-6-methylpyridin-2-yl)propanamide can be synthesized using different methods. One of the most common methods is the reaction between 5-chloro-6-methylpyridin-2-amine and propanoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained by evaporating the solvent and recrystallization.
Scientific Research Applications
N-(5-chloro-6-methylpyridin-2-yl)propanamide has been studied for its potential applications in scientific research. It has been found to have antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
PDVZSSXXTOUPCQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=C(C=C1)Cl)C |
Canonical SMILES |
CCC(=O)NC1=NC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)






![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)





